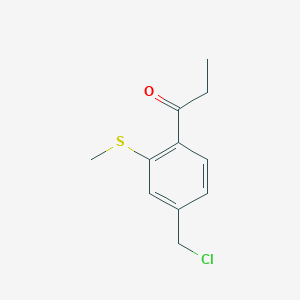
(2E)-N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound. It features a pyrimidine ring, which is a common structure in many biologically active molecules, and an acrylamide moiety, which is often involved in polymer chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with ethyl acetoacetate and urea, the pyrimidine ring can be formed through a Biginelli reaction.
Functionalization of the Pyrimidine Ring: Introduction of amino and diethyl groups to the pyrimidine ring through substitution reactions.
Formation of the Acrylamide Moiety: The acrylamide group can be introduced via a reaction between an appropriate amine and acryloyl chloride.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the acrylamide derivative under suitable conditions, such as using a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反应分析
Types of Reactions
(E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to modify the acrylamide moiety or the pyrimidine ring.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could yield a more saturated derivative.
科学研究应用
Chemistry
In chemistry, (E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide could be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of (E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: Another pyrimidine analog used in chemotherapy.
Acrylamide: A simpler compound used in polymer chemistry.
Uniqueness
(E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to its combination of a pyrimidine ring and an acrylamide moiety, which could confer unique chemical and biological properties.
属性
分子式 |
C19H24N4O5 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
(E)-N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H24N4O5/c1-5-22-17(20)16(18(25)23(6-2)19(22)26)21-15(24)10-8-12-7-9-13(27-3)14(11-12)28-4/h7-11H,5-6,20H2,1-4H3,(H,21,24)/b10-8+ |
InChI 键 |
FNIQYOUSUJTZII-CSKARUKUSA-N |
手性 SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N |
规范 SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


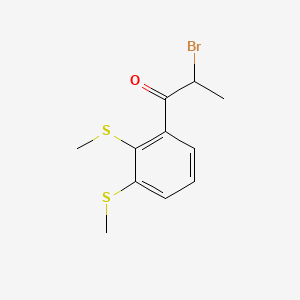
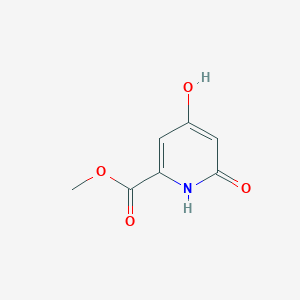
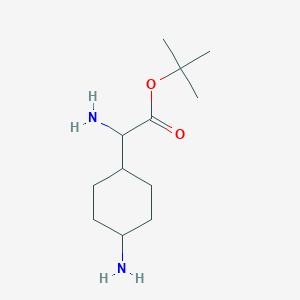
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)

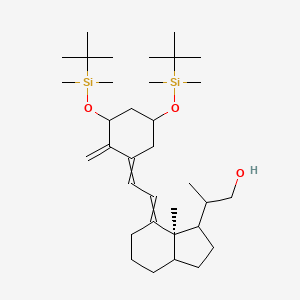


![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)
![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)
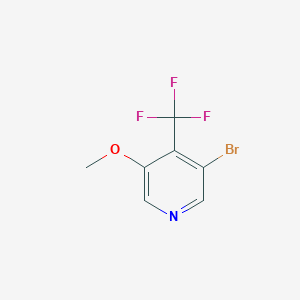
![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
